molecular formula C18H25N3O2S B2600890 N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE CAS No. 950444-06-1

N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE

Cat. No.: B2600890
CAS No.: 950444-06-1
M. Wt: 347.48
InChI Key: LVXFBNISUQDYJX-UHFFFAOYSA-N
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Description

N-Methyl-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]propanamide is a structurally complex molecule featuring a benzothienopyrimidine core fused with a bicyclic system. Its unique substituents, including the 2-methyl-2-propanyl group and the N-methylpropanamide side chain, confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)10-5-6-11-12(9-10)24-17-15(11)16(23)20-13(21-17)7-8-14(22)19-4/h10H,5-9H2,1-4H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXFBNISUQDYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the N-methyl and propanamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in protein conformation and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Substituents Pharmacological Use/Notes Reference
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8) Piperidine Methoxymethyl, phenylpropanamide Pharmaceutical intermediate
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide Piperidine Benzyl, methoxycarbonyl, phenylpropanamide Synthetic intermediate for opioids (e.g., carfentanil analogs)
N’-Methyl-N’-Hydroxycarbamoyl-L-Phenylalanine Benzhydrylamide Phenylpropanamide Hydroxyureido, benzhydryl Antioxidant/radical scavenging activity

Comparative Analysis

  • Core Structure: The target compound’s benzothienopyrimidine core distinguishes it from piperidine-based analogs (e.g., CAS 61086-18-8) , which lack fused aromatic systems. This core likely enhances π-π stacking interactions, improving binding affinity in enzyme inhibition contexts. In contrast, hydroxyureido-propanamides (e.g., compound 5 in ) prioritize hydrogen bonding via the hydroxyureido group, making them potent radical scavengers .
  • The N-methylpropanamide side chain mirrors functionalities in opioid intermediates (e.g., N-benzyl piperidinylpropanamides), suggesting possible central nervous system (CNS) activity .
  • Synthetic Complexity :

    • The target molecule’s synthesis likely involves multi-step cyclization and functionalization, akin to carfentanil intermediate preparation (79.9% yield for similar steps) . This contrasts with simpler hydroxyureido-propanamides, which are synthesized in fewer steps .

Pharmacological Potential

While direct data for the target compound are absent, structural analogs provide insights:

  • Piperidinylpropanamides (e.g., CAS 61086-18-8) are used as intermediates for analgesics and antipsychotics .
  • Hydroxyureido-propanamides exhibit antioxidant activity (IC₅₀ values comparable to BHA in DPPH assays) , suggesting the target compound could be modified for similar applications.

Physicochemical Properties

  • Lipophilicity: The benzothienopyrimidine core and methyl-propanyl group likely increase logP compared to piperidine analogs, favoring blood-brain barrier penetration .
  • Solubility : Polar groups (e.g., oxo, propanamide) may counterbalance hydrophobicity, enhancing aqueous solubility relative to fully aromatic systems .

Biological Activity

N-Methyl-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S with a molecular weight of 430.57 g/mol. Its structure features a benzothieno-pyrimidine core that contributes to its biological activity. The presence of various functional groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The synthetic route often includes the formation of the benzothieno-pyrimidine scaffold through cyclization reactions and subsequent modifications to introduce the methyl and propanamide groups.

Anticancer Activity

Research indicates that compounds similar to N-Methyl-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related thienopyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and lung cancer cells .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Properties

Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases. They potentially modulate neurotransmitter systems and exhibit antioxidant properties that could protect neuronal cells from damage.

Data Tables

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related thienopyrimidine compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
  • Neuroprotection : In a model of Alzheimer's disease, a derivative showed promise in reducing amyloid-beta plaque formation and improving cognitive function in treated mice .

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